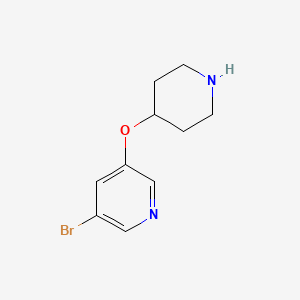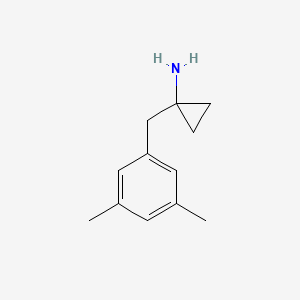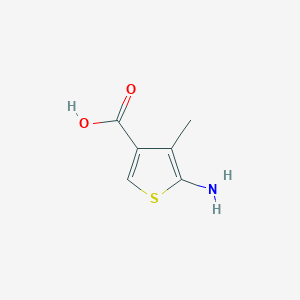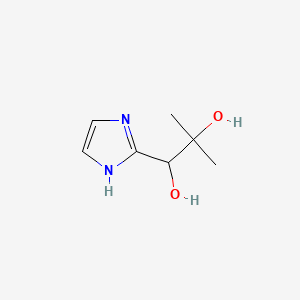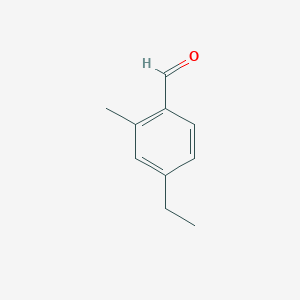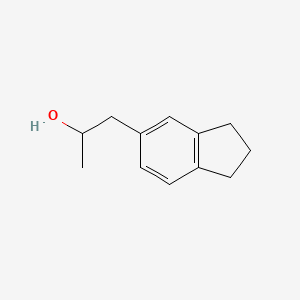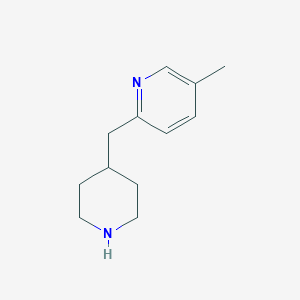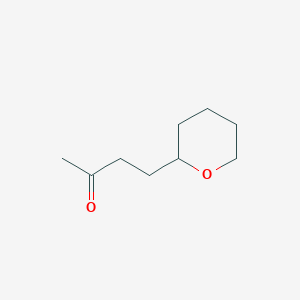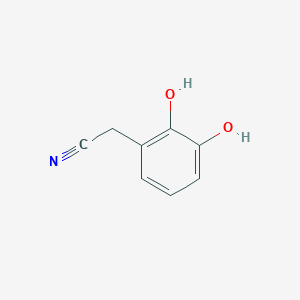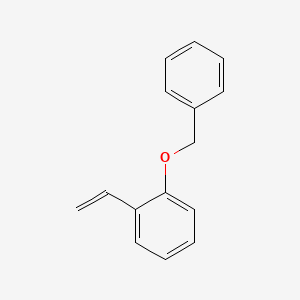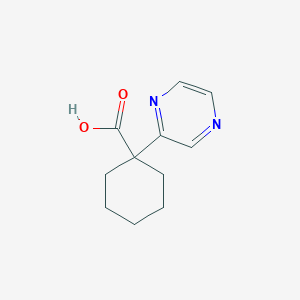
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is an organic compound with a complex structure. It is characterized by the presence of a benzene ring substituted with a brominated alkyl chain and three methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the safe management of bromine, which is a hazardous material.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyl chain can undergo radical reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can stabilize intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Similar in structure but contains an isoindoline moiety.
3-Bromo-2,2-dimethyl-1-propanol: Contains a similar brominated alkyl chain but lacks the benzene ring.
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is unique due to the combination of a brominated alkyl chain and a highly substituted benzene ring. This structural arrangement imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H21Br |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
2-(3-bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H21Br/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9H2,1-5H3 |
InChI-Schlüssel |
BVJLIYLGVKTRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC(C)(C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



